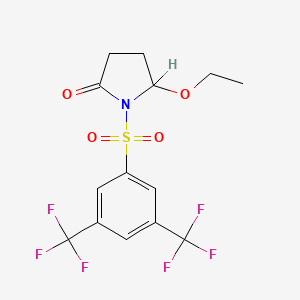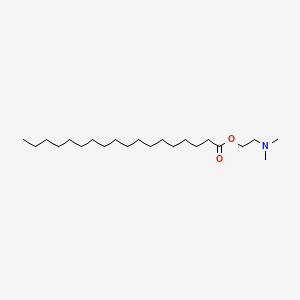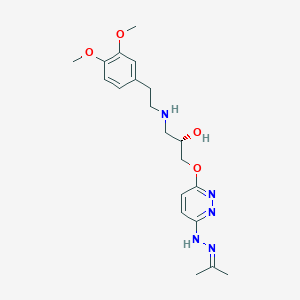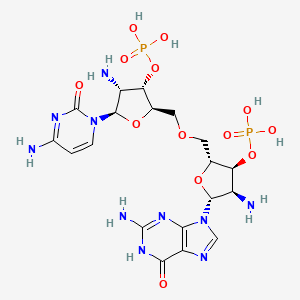
5'-Phosphoryl-(3'-amino-3'-deoxyguanylyl)-(3'-5')-3'-amino-3'-deoxycytidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is a synthetic nucleotide analog. Nucleotide analogs are compounds that mimic the structure of natural nucleotides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis and function.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” typically involves the following steps:
Protection of Functional Groups: Protecting groups are used to mask reactive functional groups during the synthesis.
Formation of the Nucleotide Backbone: The nucleotide backbone is constructed using phosphoramidite chemistry or other suitable methods.
Coupling of Nucleobases: The guanine and cytidine bases are coupled to the backbone.
Deprotection and Purification: The protecting groups are removed, and the compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production of nucleotide analogs often involves large-scale synthesis using automated synthesizers. These machines can efficiently carry out the repetitive steps of nucleotide coupling and deprotection, ensuring high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can modify the nucleotide bases or the phosphate backbone.
Substitution: Nucleophilic substitution reactions can occur at the phosphate or amino groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Oxidized nucleotide analogs with modified bases.
Reduction Products: Reduced nucleotide analogs with altered functional groups.
Substitution Products: Substituted nucleotide analogs with new functional groups attached.
科学的研究の応用
Chemistry
Synthesis of Modified Nucleic Acids: Used to create DNA or RNA with altered properties for research purposes.
Study of Nucleotide Interactions: Helps in understanding how nucleotides interact with enzymes and other biomolecules.
Biology
Gene Regulation Studies: Used to investigate the role of specific nucleotides in gene expression and regulation.
DNA Repair Mechanisms: Helps in studying how cells repair damaged DNA.
Medicine
Antiviral Agents: Some nucleotide analogs are used as antiviral drugs, interfering with viral replication.
Cancer Treatment: Used in chemotherapy to target rapidly dividing cancer cells.
Industry
Biotechnology: Used in the development of diagnostic tools and therapeutic agents.
Pharmaceuticals: Plays a role in the design and synthesis of new drugs.
作用機序
The compound exerts its effects by mimicking natural nucleotides and incorporating into nucleic acids. This can lead to:
Chain Termination: Preventing the elongation of DNA or RNA chains.
Enzyme Inhibition: Inhibiting enzymes involved in nucleic acid synthesis.
Mutagenesis: Introducing mutations into the genetic material.
類似化合物との比較
Similar Compounds
- 5’-Phosphoryl-(3’-amino-3’-deoxyadenylyl)-(3’-5’)-3’-amino-3’-deoxyuridine
- 5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxyadenosine
Uniqueness
“5’-Phosphoryl-(3’-amino-3’-deoxyguanylyl)-(3’-5’)-3’-amino-3’-deoxycytidine” is unique due to its specific combination of guanine and cytidine bases, which may confer distinct properties in terms of stability, reactivity, and biological activity.
特性
CAS番号 |
109679-54-1 |
|---|---|
分子式 |
C19H28N10O13P2 |
分子量 |
666.4 g/mol |
IUPAC名 |
[(2R,3S,4R,5R)-4-amino-2-[[(2R,3S,4R,5R)-4-amino-5-(2-amino-6-oxo-1H-purin-9-yl)-3-phosphonooxyoxolan-2-yl]methoxymethyl]-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-3-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H28N10O13P2/c20-8-1-2-28(19(31)25-8)16-9(21)12(41-43(32,33)34)6(39-16)3-38-4-7-13(42-44(35,36)37)10(22)17(40-7)29-5-24-11-14(29)26-18(23)27-15(11)30/h1-2,5-7,9-10,12-13,16-17H,3-4,21-22H2,(H2,20,25,31)(H2,32,33,34)(H2,35,36,37)(H3,23,26,27,30)/t6-,7-,9-,10-,12-,13-,16-,17-/m1/s1 |
InChIキー |
ICCNTHLFMSAJHY-KZLWWIKISA-N |
異性体SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
正規SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)N)OP(=O)(O)O)OP(=O)(O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


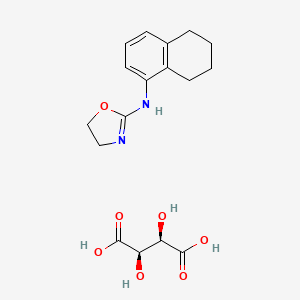
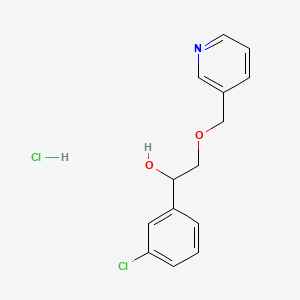
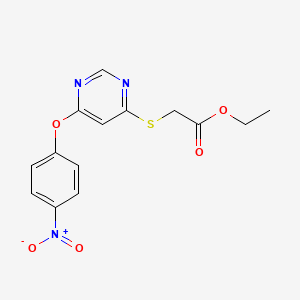

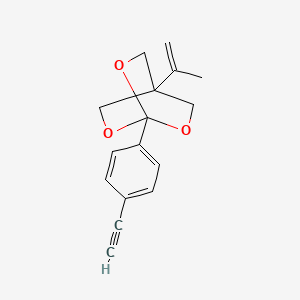
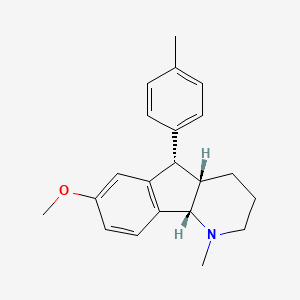
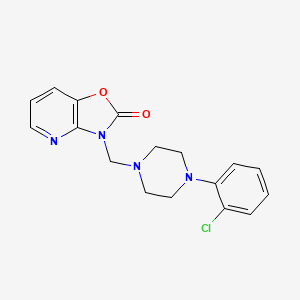

![(2R)-2-[3-[3-(4-methoxybenzoyl)-2-methyl-6-(trifluoromethoxy)indol-1-yl]phenoxy]butanoic acid;dihydrate](/img/structure/B15187329.png)
